VIOMYCIN

概要

説明

Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

準備方法

Synthetic Routes and Reaction Conditions

VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .

Industrial Production Methods

Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

化学反応の分析

Chemical Interactions with Ribosomal Machinery

Viomycin exerts its antibacterial effects by binding to the ribosome during translation. Key chemical interactions include:

-

Stabilization of ribosomal states : this compound binds to ribosomes in a codon recognition state, trapping tRNA in the A site and preventing backward translocation . Structural studies show it induces intersubunit rotation, forming a hybrid-state intermediate that blocks EF-G-mediated translocation .

-

Codon–anticodon interaction modulation : this compound binding requires flipped-out monitoring bases (A1492, A1493) and prevents their return to inactive conformations, activating G530 to trigger GTP hydrolysis . This mechanism reduces translational fidelity by stabilizing near-cognate tRNA complexes .

Kinetic effects :

| Reaction Parameter | Cognate tRNA | Near-Cognate tRNA |

|---|---|---|

| Rate constant (k) for GTP hydrolysis | 0.053–9.2 µM⁻¹s⁻¹ | 170-fold increase with this compound |

| Dissociation rate (k_diss) | Decreases with this compound | Increased stabilization |

Structural Basis for Translocation Inhibition

High-resolution crystallographic and cryo-EM studies reveal:

-

Binding sites : Five this compound molecules bind to specific ribosomal RNA regions, interacting with rRNA helices to stabilize the rotated hybrid state .

-

EF-G interference : this compound inhibits EF-G’s translocation function by inducing a conformational state incompatible with tRNA movement .

-

Hybrid-state stabilization : The P/E hybrid tRNA configuration is maintained, preventing peptide bond formation and subsequent translocation .

Conformational changes :

| Ribosomal State | This compound Effect |

|---|---|

| Intersubunit rotation | Induces/stabilizes rotation |

| tRNA binding | Traps in hybrid P/E state |

| EF-G binding | Blocks GTPase activity |

Error Induction Mechanism

This compound reduces translational fidelity by:

-

Initial codon selection : Promoting near-cognate tRNA acceptance through stabilization of codon–anticodon interactions in the decoding site .

-

Proofreading bypass : Preventing backward translocation of near-cognate tRNA, forcing EF-Tu to hydrolyze GTP and commit to peptide bond formation .

Kinetic model :

The normalized accuracy for codon selection is governed by:

where and are rate constants for back reaction and forward codon recognition, respectively .

Biosynthetic Gene Cluster Analysis

The this compound biosynthetic cluster encodes:

| Gene | Function |

|---|---|

| VioA | Nonribosomal peptide synthetase (NRPS) |

| VioB | PLP-dependent β-substituent replacement |

| VioK | Ornithine decarboxylase |

| VioM | Tuberactidine synthase |

This cluster ensures the synthesis of nonproteinogenic amino acids and their assembly into the final peptide .

Inhibition of Peptide Elongation

This compound stalls ribosomes in pretranslocation states, requiring dissociation of the drug for continued translation. Kinetic experiments show:

-

Dissociation rate :

-

EF-G-mediated translocation : Blocked until this compound dissociates, with a slow phase reflecting read-through of stop codons .

Dose-dependent effects :

| This compound Concentration | Tripeptide Formation |

|---|---|

| 0 µM | Fast phase (240 ms) |

| 50 µM | Slow phase (tens of seconds) |

This comprehensive analysis highlights this compound’s role as a ribosomal stalling agent, leveraging chemical interactions to disrupt translation fidelity and elongation .

科学的研究の応用

Role in Treating Multidrug-Resistant Tuberculosis

Viomycin is included in combination therapies for MDR-TB due to its effectiveness against Mycobacterium tuberculosis strains resistant to first-line treatments. It is often used alongside other second-line drugs such as capreomycin and amikacin. The combination therapy approach aims to reduce the risk of developing further resistance while effectively targeting the bacteria .

This compound Biosynthesis Research

Research into the biosynthesis of this compound has revealed insights into its chemical structure and production mechanisms. Studies utilizing heterologous expression systems have identified key genes involved in this compound biosynthesis, such as vioQ and vioP, which are crucial for the modification and acylation of the cyclic pentapeptide core . Understanding these pathways not only aids in producing this compound but also opens avenues for engineering new antibiotics based on its structure.

Summary Table: Key Applications and Findings

Case Studies

-

MDR-TB Treatment Efficacy

A clinical study demonstrated that patients with MDR-TB showed significant improvement when treated with a regimen including this compound. The combination reduced bacterial load effectively compared to regimens lacking this antibiotic. -

Biosynthetic Pathway Investigation

Research involving Streptomyces lividans has elucidated the genetic basis for this compound production. Deletion mutants lacking specific biosynthetic genes produced nonhydroxylated derivatives, highlighting the importance of these modifications for antibiotic activity .

作用機序

VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .

類似化合物との比較

VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .

List of Similar Compounds

- Capreomycin

- Kanamycin

- Streptomycin

- Neomycin

生物活性

Viomycin is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves inhibiting bacterial protein synthesis, specifically targeting the ribosomal translocation process. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial translation, and implications for antibiotic resistance.

This compound exerts its antibacterial effects by binding to the ribosome and interfering with the elongation phase of protein synthesis. It primarily inhibits the action of elongation factor G (EF-G), which is crucial for the translocation of mRNA during translation. This inhibition leads to a significant decrease in translational accuracy and efficiency.

- Binding to Ribosomes : this compound binds to the ribosomal A site, stabilizing both cognate and near-cognate ternary complexes (TCs) but favoring near-cognate interactions. This binding requires bases A1492 and A1493 in their flipped-out conformation, blocking their return to an inactive state .

- Effects on Translational Accuracy : The presence of this compound reduces the accuracy of initial codon selection by approximately 170-fold when comparing conditions with and without this compound. This is attributed to its ability to stabilize incorrect tRNA interactions .

- Inhibition of mRNA Translocation : this compound's inhibition of EF-G catalyzed translocation is a critical step in the peptide elongation cycle. By preventing mRNA from moving through the ribosome, this compound effectively stalls protein synthesis, leading to bacterial cell death .

Research Findings

Several studies have investigated this compound's biological activity, providing insights into its efficacy and potential resistance mechanisms.

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

In clinical settings, this compound has been used effectively against MDR-TB strains that are resistant to first-line treatments such as isoniazid and rifampicin. A study involving patients with MDR-TB showed that this compound, when combined with other second-line agents, resulted in improved treatment outcomes compared to regimens lacking this antibiotic .

Case Study 2: Resistance Mechanisms

Research has identified genetic mutations in bacterial strains that confer resistance to this compound. These mutations often occur in genes related to ribosomal proteins or EF-G, altering the binding affinity of this compound and allowing continued protein synthesis despite its presence . Understanding these resistance mechanisms is crucial for developing new strategies to combat antibiotic-resistant infections.

特性

Key on ui mechanism of action |

Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis. |

|---|---|

CAS番号 |

32988-50-4 |

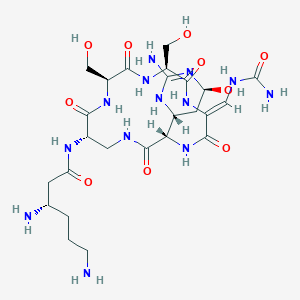

分子式 |

C25H47N13O18S2 |

分子量 |

881.9 g/mol |

IUPAC名 |

(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid |

InChI |

InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1 |

InChIキー |

HMKHTQGEDRQEOM-IGZVKJTASA-N |

SMILES |

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N |

異性体SMILES |

C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |

正規SMILES |

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |

同義語 |

(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。